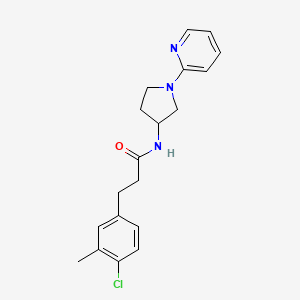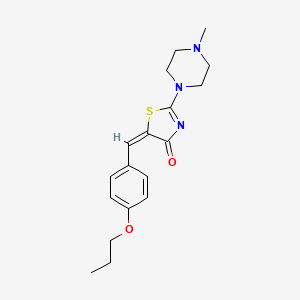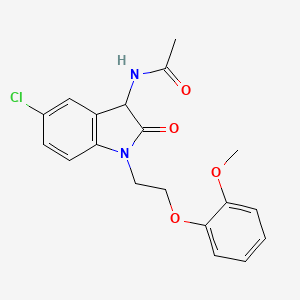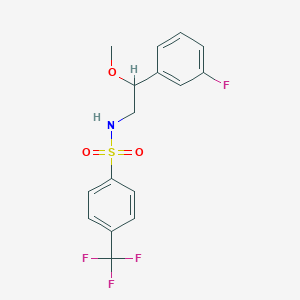![molecular formula C10H9N3O3S B2621104 2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate CAS No. 1795502-86-1](/img/structure/B2621104.png)
2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate is an organic compound that features a thiocyanate group attached to a 2-oxoethyl moiety, which is further connected to a 2-methyl-5-nitrophenylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate typically involves the reaction of 2-methyl-5-nitroaniline with ethyl chloroformate to form an intermediate, which is then treated with ammonium thiocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiocyanate group can be hydrolyzed to form corresponding amides.
Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like primary amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of 2-[(2-Methyl-5-aminophenyl)amino]-2-oxoethyl thiocyanate.
Reduction: Formation of 2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl amide.
Substitution: Formation of various substituted thiocyanates depending on the nucleophile used.
科学的研究の応用
2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism by which 2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate exerts its effects involves interactions with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with nucleic acids and proteins, leading to antimicrobial or anticancer activities. The thiocyanate group can also participate in the formation of covalent bonds with biological molecules, enhancing its bioactivity.
類似化合物との比較
Similar Compounds
2-Amino-5-nitrobenzophenone: Shares the nitro and amino functionalities but lacks the thiocyanate group.
2-Methyl-5-nitroaniline: Similar aromatic structure but without the oxoethyl and thiocyanate groups.
Uniqueness
2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate is unique due to the presence of both the thiocyanate and oxoethyl groups, which confer distinct chemical reactivity and potential biological activities not observed in the similar compounds listed above.
特性
IUPAC Name |
[2-(2-methyl-5-nitroanilino)-2-oxoethyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-7-2-3-8(13(15)16)4-9(7)12-10(14)5-17-6-11/h2-4H,5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPNLRVDGQUUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2621023.png)

![6-fluoro-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2621027.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2621029.png)
![4-ethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2621030.png)

![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-propylthiophene-3-carboxylate](/img/structure/B2621032.png)
![4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2621033.png)

![{[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE](/img/structure/B2621037.png)
![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2621038.png)

![3-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B2621043.png)

